3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide
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Description
3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClFN3O2S2 and its molecular weight is 413.91. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity and DNA Interaction
Research has demonstrated that sulfonamide derivatives, similar in structural complexity to the compound , play a significant role in anticancer activity. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes show a propensity for binding to calf thymus DNA, indicating that the N-sulfonamide derivative is crucial in determining the type of interaction with DNA. Furthermore, their antiproliferative activity was verified in cellular models, including yeast and human tumor cells, suggesting that such compounds induce cell death mainly through apoptosis (González-Álvarez et al., 2013).
Synthesis and Structural Characterization
The synthesis and structural characterization of related sulfonamide compounds have also been a focus, highlighting the importance of understanding molecular structures for potential applications. For example, the synthesis of isostructural thiazoles has been achieved, providing insights into the molecular conformation and interactions critical for designing compounds with specific biological activities (Kariuki et al., 2021).
Enzyme Inhibition
Sulfonamides, due to their structural features, have been explored as enzyme inhibitors. A novel class of [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of human carbonic anhydrases, highlighting the dual role of the sulfonamide functionality in enabling ring construction and acting as an enzyme inhibitor (Sapegin et al., 2018).
Fluorescence and Sensing Applications
The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols demonstrates the potential application of sulfonamide derivatives in chemical sensing. Such probes offer high selectivity and sensitivity, making them suitable for environmental and biological sciences applications (Wang et al., 2012).
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2S2/c1-11-17(16-4-3-9-25-16)12(2)22(21-11)8-7-20-26(23,24)13-5-6-15(19)14(18)10-13/h3-6,9-10,20H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTAOUKLMRPETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.